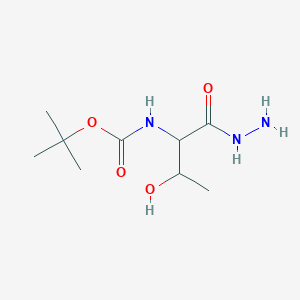

Boc-l-threoninehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-l-threoninehydrazide is a chemical compound with the molecular formula C9H19N3O4 and a molecular weight of 233.34 g/mol . It is also known by its IUPAC name, tert-butyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate . This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The general steps are as follows:

Protection of l-threonine: l-threonine is mixed with an aqueous solution of potassium hydroxide, and di-tert-butyl dicarbonate ((Boc)2O) is added in batches.

Formation of hydrazide: Boc-l-threonine is then reacted with hydrazine to form Boc-l-threoninehydrazide.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:

Batch-wise addition of reagents: To ensure high yield and purity, reagents are added in a controlled manner.

Temperature control: The reaction temperature is carefully monitored to prevent side reactions and degradation of the product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Boc-l-threoninehydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form a carbonyl group.

Reduction: The hydrazide group can be reduced to form an amine.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Oxidation: Formation of Boc-l-threoninehydrazone.

Reduction: Formation of Boc-l-threonineamine.

Substitution: Formation of l-threoninehydrazide.

Scientific Research Applications

Boc-l-threoninehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-l-threoninehydrazide involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of l-threonine, allowing selective reactions to occur at other functional groups. The hydrazide group can participate in various reactions, such as forming hydrazones with carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Boc-l-serinehydrazide: Similar to Boc-l-threoninehydrazide but with a serine backbone.

Boc-l-valinehydrazide: Similar to this compound but with a valine backbone.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a hydrazide group, which allows for diverse chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it versatile in various research and industrial applications .

Biological Activity

Boc-L-threonine hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research landscape.

1. Overview of Boc-L-Threonine Hydrazide

Boc-L-threonine hydrazide is a derivative of threonine, featuring a hydrazide functional group. The Boc (tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis to protect amino groups, facilitating selective reactions without interference from amines.

2. Synthesis

The synthesis of Boc-L-threonine hydrazide typically involves the following steps:

- Protection of Threonine : The amino group of L-threonine is protected using the Boc group.

- Formation of Hydrazide : The protected threonine is then reacted with hydrazine to form Boc-L-threonine hydrazide.

This method ensures that the amino functionality remains intact for subsequent reactions or biological applications.

3. Biological Activity

Boc-L-threonine hydrazide exhibits various biological activities, primarily due to the presence of the hydrazide moiety, which is known for its reactivity and ability to form stable complexes with biological targets.

3.1 Antimicrobial Activity

Recent studies have demonstrated that Boc-L-threonine hydrazide possesses significant antimicrobial properties. A study reported that derivatives containing hydrazides showed potent activity against E. coli, indicating that this compound could be explored for developing new antimicrobial agents .

3.2 Glycosidase Inhibition

Hydrazides have also been implicated in glycosidase inhibition, which is crucial for various therapeutic applications. Research has indicated that compounds similar to Boc-L-threonine hydrazide can modulate glycosyltransferase activity, which may have implications in treating diseases related to glycosylation disorders .

4.1 Case Study: Antimicrobial Efficacy

In a comparative study of hydrazide derivatives, Boc-L-threonine hydrazide was found to be among the most effective against E. coli. The mechanism underlying this activity was attributed to its ability to disrupt bacterial cell wall synthesis .

4.2 Case Study: Peptide Synthesis Applications

Boc-L-threonine hydrazide has been used as a building block in peptide synthesis, particularly in developing cyclic peptides with enhanced biological activity. The incorporation of hydrazides into peptide sequences allows for improved solubility and stability, making them suitable for pharmaceutical applications .

5. Research Findings

Research indicates that Boc-L-threonine hydrazide can enhance the stability and bioavailability of peptides when used as a solubilizing agent. This property is particularly beneficial for poorly soluble peptides, allowing for more effective drug formulation strategies .

6. Data Tables

| Property | Value |

|---|---|

| CAS Number | 69568-63-4 |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Antimicrobial Activity | Effective against E. coli |

| Glycosidase Inhibition | Yes |

Properties

IUPAC Name |

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-5(13)6(7(14)12-10)11-8(15)16-9(2,3)4/h5-6,13H,10H2,1-4H3,(H,11,15)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVAWYZBLUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.